Base Stacking Advantage Over 2',5'-Isomer
Circular dichroism (CD) spectroscopy reveals that 3',5'-UpU adopts an appreciably stacked conformation at 20°C, whereas the corresponding 2',5'-dinucleoside phosphate exhibits much less pronounced stacking under identical conditions [1]. This conformational difference is attributed to intramolecular hydrogen bonding involving the 2'-hydroxyl group of ribose, which stabilizes the 3',5'-linked structure. Thermodynamic parameters for the order⇌disorder transition in 3',5'-UpU are consistent with other natural 3',5'-dinucleotides (ΔH° ≈ 6-7.5 kcal/mol, ΔS° ≈ 20-25 e.u./mol, ΔF° ≈ 0.5 kcal/mol at 0°C) [1].
| Evidence Dimension | Base stacking conformation at ambient temperature |
|---|---|
| Target Compound Data | Appreciably stacked at 20°C (CD spectra show characteristic conservative pattern) |
| Comparator Or Baseline | 2',5'-dinucleoside phosphates: stacking much less marked compared with 3',5' compounds |
| Quantified Difference | Qualitative spectral distinction: 3',5' compounds exhibit conservative CD spectra (paired bands of opposite sign); 2',5' compounds lack this feature |
| Conditions | Aqueous solution, neutral pH, temperature range -20°C to +80°C |
Why This Matters
For structural biology studies of RNA folding and base-stacking interactions, 3',5'-UpU serves as a valid minimal model of natural RNA conformation, whereas the 2',5'-isomer does not accurately represent physiological RNA structure.
- [1] Brahms, J., et al. (1967) Conformational stability of dinucleotides in solution. J Mol Biol, 25(2): 299-312 View Source
